(4-Chloro-phenyl)-phenylamino-acetic acid
Overview
Description
(4-Chloro-phenyl)-phenylamino-acetic acid is an organic compound that features a phenylamino group attached to an acetic acid moiety, with a chlorine atom substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-phenylamino-acetic acid typically involves the reaction of 4-chloroaniline with phenylacetic acid under specific conditions. One common method includes:
Nitration and Reduction: Nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to 4-chloroaniline.
Acylation: Acylation of 4-chloroaniline with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Hydrolysis: Hydrolysis of the resulting intermediate to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenyl)-phenylamino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-phenyl)-phenylamino-acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in the treatment of estrogen-sensitive breast cancer.
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: Acts as a carbon and energy supplement in microbial degradation studies.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-phenylamino-acetic acid involves its interaction with specific molecular targets:
Anticancer Activity: It inhibits the growth of cancer cells by interfering with estrogen receptor signaling pathways.
Microbial Degradation: It is metabolized by certain bacterial strains, such as Pseudomonas sp., through specific enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- Phenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
Uniqueness
(4-Chloro-phenyl)-phenylamino-acetic acid is unique due to its dual functional groups (phenylamino and acetic acid) and the presence of a chlorine atom, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-anilino-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(14(17)18)16-12-4-2-1-3-5-12/h1-9,13,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERWCBGUKUIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265047 | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73842-44-1 | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73842-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(phenylamino)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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